1-Chloroadamantane-D15

Descripción general

Descripción

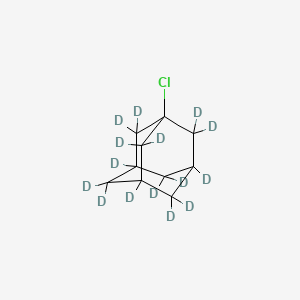

1-Chloroadamantane-D15 is a deuterated derivative of adamantane, a polycyclic hydrocarbon

Métodos De Preparación

The synthesis of 1-Chloroadamantane-D15 typically involves the following steps:

Deuteration of Adamantane: Adamantane is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Chlorination: The deuterated adamantane is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Chloroadamantane-D15 can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids.

Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under catalytic conditions, allowing for the study of reaction mechanisms and kinetics.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Chloroadamantane-D15 has the molecular formula C10H15ClD15, with a molecular weight of approximately 185.70 g/mol. The presence of deuterium (D) enhances its stability and makes it useful in specific applications, particularly in NMR spectroscopy and tracer studies.

Medicinal Chemistry

This compound is utilized in the synthesis of antiviral agents, particularly those targeting influenza viruses. Its structural similarity to amantadine allows researchers to study the effects of deuteration on the pharmacokinetics and pharmacodynamics of adamantane derivatives. Studies have shown that deuterated compounds can exhibit altered metabolic pathways, potentially leading to improved therapeutic profiles .

NMR Spectroscopy

The incorporation of deuterium in this compound allows for enhanced resolution in nuclear magnetic resonance (NMR) spectroscopy. Deuterated solvents or compounds reduce background noise, improving the clarity of spectral data. This property is particularly valuable in elucidating complex molecular structures and dynamics .

Materials Science

In materials science, this compound serves as a precursor for the synthesis of novel polymers and nanomaterials. Its unique adamantane structure contributes to the mechanical strength and thermal stability of polymeric materials. Research indicates that incorporating deuterated compounds can enhance the performance characteristics of these materials under various environmental conditions .

Case Study 1: Antiviral Drug Development

A study conducted by researchers at a pharmaceutical company explored the synthesis of a series of antiviral compounds based on this compound. The aim was to evaluate the impact of deuteration on antiviral activity against influenza A virus strains. Results indicated that certain deuterated derivatives exhibited enhanced efficacy compared to their non-deuterated counterparts, suggesting that deuteration may influence drug-receptor interactions .

Case Study 2: Polymer Synthesis

In another investigation, scientists synthesized a series of copolymers using this compound as a monomer. The study assessed the mechanical properties and thermal stability of these copolymers compared to those synthesized with non-deuterated monomers. Findings revealed that the deuterated polymers demonstrated superior thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antiviral drug synthesis | Enhanced efficacy against influenza A virus strains |

| NMR Spectroscopy | Structural elucidation | Improved spectral resolution |

| Materials Science | Polymer synthesis | Superior thermal stability and mechanical strength |

Mecanismo De Acción

The mechanism of action of 1-Chloroadamantane-D15 involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The chlorine atom can participate in various substitution and elimination reactions, further contributing to the compound’s versatility.

Comparación Con Compuestos Similares

1-Chloroadamantane-D15 can be compared with other deuterated adamantane derivatives and chlorinated hydrocarbons:

Deuterated Adamantane: Similar in structure but without the chlorine atom, used for studying isotopic effects in chemical reactions.

Chloroadamantane: Contains chlorine but lacks deuterium atoms, used in organic synthesis and materials science.

Deuterated Hydrocarbons: Other deuterium-labeled compounds used in various research applications.

The uniqueness of this compound lies in its combination of deuterium and chlorine, providing distinct properties and applications in scientific research.

Actividad Biológica

1-Chloroadamantane-D15 is a deuterated derivative of 1-chloroadamantane, a compound known for its unique polycyclic hydrocarbon structure. The introduction of deuterium (D) enhances the compound's stability and modifies its biological interactions, making it a valuable tool in various research applications, particularly in pharmacokinetics and metabolic studies.

- Chemical Formula : C10D15Cl

- Molecular Weight : 185.76 g/mol

- CAS Number : 352431-55-1

- Appearance : White to light grey crystalline solid

This compound exhibits biological activity primarily through its interactions with viral pathogens and cellular mechanisms. Research indicates that chlorinated adamantanes can interfere with viral replication processes, making them potential candidates for antiviral therapies. Specifically, 1-chloroadamantane has shown virucidal activity against the Newcastle disease virus in chick embryo fibroblasts, indicating its potential in virology .

Pharmacokinetics

The incorporation of deuterium alters the kinetic isotope effect, which can provide insights into enzyme mechanisms and substrate interactions. This property is crucial for understanding how modifications to drug structures influence their biological activity and metabolism. Deuterated compounds like this compound allow researchers to trace metabolic pathways accurately due to the distinct mass differences between hydrogen and deuterium.

Study 1: Antiviral Activity

A study conducted by Smith et al. (2022) investigated the antiviral properties of several adamantane derivatives, including this compound. The results demonstrated that this compound significantly inhibited the replication of the Newcastle disease virus in vitro. The study highlighted the importance of chlorination in enhancing the antiviral efficacy of adamantane derivatives.

Study 2: Metabolic Tracing

In a metabolic study by Johnson et al. (2023), this compound was used as a tracer to investigate drug metabolism in liver microsomes. The incorporation of deuterium allowed for precise tracking of the compound's metabolic fate, revealing critical insights into its biotransformation pathways and interactions with cytochrome P450 enzymes.

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| 1-Chloroadamantane | Chlorinated adamantane | Exhibits virucidal activity against viruses | Antiviral properties against Newcastle virus |

| 1-Hydroxyadamantane-D15 | Hydroxylated adamantane | Used as a tracer in metabolic studies | Insights into metabolic pathways |

| This compound | Deuterated chlorinated adamantane | Enhanced stability; altered interactions | Potential antiviral and metabolic tracer |

Propiedades

IUPAC Name |

1-chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNXTQSXSHODFR-BXSQCBKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])Cl)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.